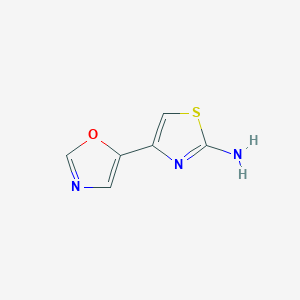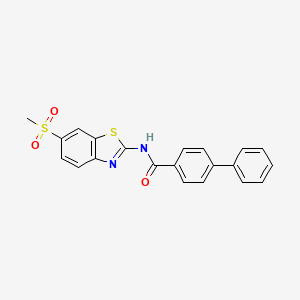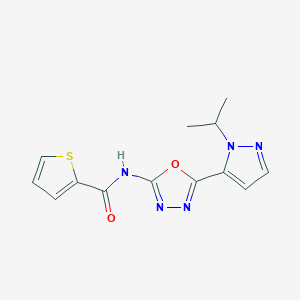![molecular formula C14H19NO B2365850 N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide CAS No. 2361646-41-3](/img/structure/B2365850.png)
N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Ibuprofen Lysine, which is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation. However, in
Mecanismo De Acción
The mechanism of action of N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever, and their inhibition leads to the reduction of these symptoms. N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide is a selective COX-2 inhibitor, which means that it targets the COX-2 enzyme more specifically than the COX-1 enzyme, leading to fewer side effects.
Biochemical and Physiological Effects:
N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide has been shown to have various biochemical and physiological effects. It reduces inflammation by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It also reduces pain and fever by acting on the central nervous system. Additionally, N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, its selective COX-2 inhibition makes it a useful tool for studying the role of COX-2 in various physiological processes. However, one limitation of using N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide is its potential to cause side effects, such as gastrointestinal bleeding and renal toxicity, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the scientific research applications of N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide. One direction is the development of new drugs based on the structure of N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide that exhibit improved pharmacological properties. Another direction is the study of the effects of N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide on other physiological processes, such as angiogenesis and apoptosis. Furthermore, the use of N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide in combination with other drugs or therapies could lead to improved treatment outcomes for various diseases.
Conclusion:
In conclusion, N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide is a chemical compound that has shown promise in various scientific research applications. Its well-established synthesis method, selective COX-2 inhibition, and anti-inflammatory, analgesic, and antipyretic effects make it a useful tool for studying various physiological processes. However, its potential side effects should be taken into consideration when interpreting experimental results. Future research directions include the development of new drugs based on the structure of N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide and the study of its effects on other physiological processes.
Métodos De Síntesis
The synthesis of N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide involves the reaction between 2-(2-methylpropyl)benzyl chloride and acrylamide in the presence of a base catalyst. The reaction proceeds via a nucleophilic substitution reaction to form the desired product. The synthesis method of N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide is well-established and has been extensively studied in the literature.
Aplicaciones Científicas De Investigación
N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide has been used in various scientific research applications, including the development of new drugs and the study of its mechanism of action. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, which makes it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
N-[[2-(2-methylpropyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-14(16)15-10-13-8-6-5-7-12(13)9-11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMIXISAAKHYKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1CNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2365768.png)





![Ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate](/img/structure/B2365780.png)
![3,6-dichloro-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2365781.png)
![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2365783.png)
![4-methyl-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365784.png)
![2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine](/img/structure/B2365786.png)
![N-(4-bromo-2-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2365788.png)
![1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2365789.png)
